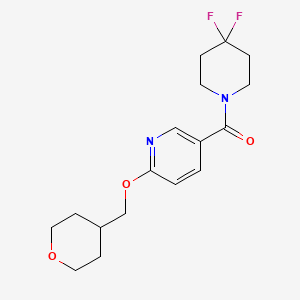

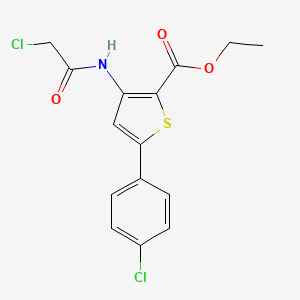

![molecular formula C11H16ClN3O B2424696 2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide CAS No. 926220-58-8](/img/structure/B2424696.png)

2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

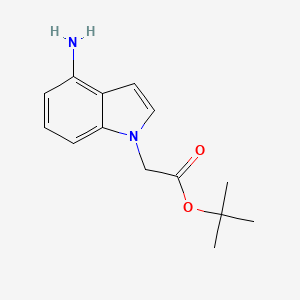

“2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide” is a chemical compound with the molecular weight of 314.64 . It is also known as 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride . It is typically in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 4-amino-N-[2-(diethylamino)ethyl]benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was characterized as an ion-associate reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized through direct condensation of carboxylic acids and amines .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

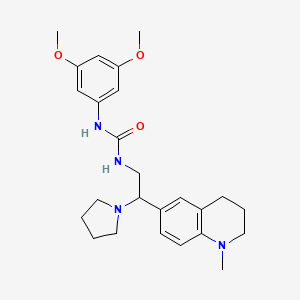

Pharmacological Properties and Clinical Use

Metoclopramide, chemically related to 2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide, has diverse clinical applications. It's primarily used for gastrointestinal diagnostics, treating various types of vomiting, and managing functional and organic gastrointestinal disorders. The drug significantly impacts gastrointestinal motility, enhances drug absorption, and serves as a potent antiemetic. Metoclopramide's influence on the absorption of other drugs, such as salicylate, paracetamol, tetracycline, and levodopa, is notable. Despite its wide range of applications, caution is advised due to possible extrapyramidal side effects (Pinder et al., 2012).

Diagnostic Applications

Metoclopramide is also utilized in diagnostic procedures. Its ability to improve the identification of lesions in the small intestine and facilitate various diagnostic interventions, such as duodenal intubation and emergency endoscopy, is well documented. The drug's role in enhancing radiological procedures by promoting gastric emptying and improving the visibility of gastrointestinal structures is significant (Pinder et al., 2012).

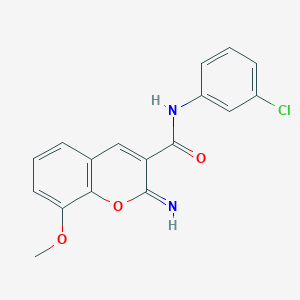

Synthesis and Structural Properties

The synthesis and structural properties of compounds related to this compound have been explored, demonstrating the versatility of these compounds in chemical research. The reaction of chloral with substituted anilines to form various intermediates, including substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the potential for creating a range of substances with diverse properties and applications (Issac & Tierney, 1996).

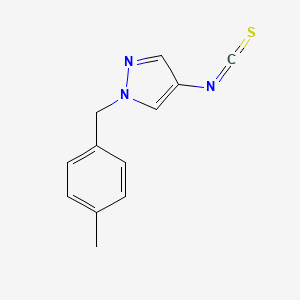

Antitumor Activity

Imidazole derivatives, including those structurally related to this compound, have been investigated for their antitumor activities. These compounds are of interest both for developing new antitumor drugs and for synthesizing compounds with varied biological properties, offering potential pathways for therapeutic advancements (Iradyan et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOEKBMZHLIDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride](/img/structure/B2424614.png)

![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)